2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol

描述

Chemical Structure and Fundamental Properties

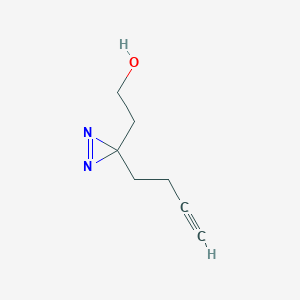

This compound possesses a complex molecular architecture that combines three functionally distinct chemical moieties within a single compact structure. The compound's molecular formula is C₇H₁₀N₂O with a molecular weight of 138.17 grams per mole, and it is registered under the Chemical Abstracts Service number 1450754-41-2. The structural representation follows the Simplified Molecular Input Line Entry System notation as C#CCCC1(N=N1)CCO, which illustrates the connectivity between the terminal alkyne, the three-membered diazirine ring, and the primary alcohol functional group.

The physical properties of this compound reflect its specialized nature and storage requirements for maintaining stability. The substance exists as a liquid at room temperature with a density of 1.08 grams per milliliter. Storage conditions are critical for preserving the compound's integrity, requiring maintenance at temperatures of -20 degrees Celsius in an inert atmosphere and protection from light exposure. The compound exhibits a molecular structure characterized by the International Union of Pure and Applied Chemistry identifier InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2, with the corresponding InChI key NMIZSJAOOMXKDJ-UHFFFAOYSA-N providing a unique chemical identifier.

The diazirine moiety represents the most distinctive structural feature of this compound, consisting of a three-membered ring containing two nitrogen atoms double-bonded to each other and connected to a carbon center. This structural arrangement creates a strained ring system that exhibits remarkable stability under normal conditions but becomes highly reactive upon exposure to ultraviolet light. The but-3-ynyl substituent provides a terminal alkyne functionality that serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition reactions, enabling the attachment of various reporter molecules or affinity tags. The ethanol chain terminating in a primary hydroxyl group offers a convenient attachment point for coupling to ligands, pharmacophores, or other molecular scaffolds through standard organic synthesis techniques.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of diazirine chemistry and photoaffinity labeling methodologies that have evolved over several decades. The foundational work on diazirine compounds began in the early 1960s when 3H-diazirine, the simplest member of the diazirine family, was first synthesized in 1961. Subsequent structural elucidation through rotational spectroscopy revealed the precise molecular geometry of these three-membered nitrogen-containing heterocycles. Investigation of the ground-state electronic structure of 3H-diazirine in 1969 revealed the resemblance of its low-lying bonding molecular orbitals to those found in cyclopropene, establishing the theoretical foundation for understanding diazirine reactivity and stability.

The synthesis of dialkyldiazirines from carbonyl compounds was first published in 1960, establishing the fundamental three-step synthetic methodology that continues to be employed in modern diazirine synthesis. This methodology involves the condensation of carbonyl substrates with nucleophilic nitrogen sources to form imines, followed by the addition of electrophilic nitrogen sources across the carbon-nitrogen double bond to create diaziridines, and finally the oxidative dehydrogenation of diaziridines to yield the desired diazirine products. The development of these synthetic protocols provided the chemical foundation necessary for creating more complex diazirine-containing molecules like this compound.

The emergence of photoaffinity labeling as a research technique during the latter half of the twentieth century created the demand for specialized diazirine compounds that could serve dual functions as both reactive photophores and chemical handles for downstream applications. The concept of trifunctional building blocks, combining photoaffinity groups with bioorthogonal handles and synthetic attachment points, represents a more recent innovation in chemical biology that addresses the need for versatile probe molecules. These developments have culminated in the creation of compounds like this compound, which integrates multiple functional capabilities within a single molecular framework to enable sophisticated chemical biology experiments.

The specific timeline for the discovery and development of this compound reflects the convergence of several technological advances in organic synthesis, bioorthogonal chemistry, and photoaffinity labeling methodologies. The compound represents a product of rational design principles that seek to maximize functional versatility while maintaining synthetic accessibility and biological compatibility. Modern applications of this compound build upon decades of accumulated knowledge regarding diazirine photochemistry, alkyne bioorthogonal reactions, and alcohol-based coupling chemistry to create powerful tools for investigating biological systems.

Significance in Chemical Biology Research

This compound has established itself as a cornerstone compound in chemical biology research due to its unique combination of functional capabilities that address multiple experimental requirements within a single molecular entity. The compound's primary significance lies in its role as a trifunctional building block for chemical probe synthesis, where it enables researchers to create sophisticated molecular tools for investigating protein-small molecule interactions in living systems. When incorporated into ligands or pharmacophores through its hydroxyl linker, this building block facilitates ultraviolet light-induced covalent modification of biological targets while simultaneously providing downstream applications through its alkyne tag.

The photoaffinity labeling capabilities of this compound have revolutionized approaches to target identification and validation studies in chemical biology research. Diazirines, particularly aryldiazirines and their aliphatic counterparts, have become the most commonly used photoaffinity groups due to their excellent chemical stability and specific activation requirements. The diazirine moiety in this compound exhibits high resistance to temperature, nucleophiles, acidic and basic conditions, as well as oxidizing and reducing agents, making it suitable for use in complex biological environments. Upon irradiation with ultraviolet light at wavelengths of 350-355 nanometers, the diazirine converts to a highly reactive carbene intermediate that rapidly forms covalent cross-links with nearby biomolecules.

The alkyne functionality incorporated into this compound provides essential bioorthogonal chemistry capabilities that have become indispensable in modern chemical biology applications. This terminal alkyne serves as a chemical handle for copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, which enables the conjugation of various reporter molecules, affinity tags, or fluorescent probes. The bioorthogonal nature of this reaction ensures that the alkyne group remains unreactive toward biological molecules under physiological conditions but can be selectively activated for conjugation with azide-containing reagents under controlled experimental conditions.

The versatility of this compound in chemical biology research extends to its applications in drug discovery and development processes. Researchers have successfully employed this compound in the development of photoaffinity probes for kinase inhibitors, enabling comprehensive profiling of off-target interactions and providing insights into the selectivity profiles of potential therapeutic compounds. For example, studies involving dasatinib, a dual Src/Abl inhibitor, utilized diazirine-containing probes to discover previously unknown serine/threonine kinase interactions, including protein kinase A, PIM-3, and protein kinase N2, which were validated through subsequent biochemical assays.

The compound's significance in chemical biology research is further demonstrated through its role in enabling the development of minimalist probe designs that maintain biological activity while incorporating multiple functional capabilities. The trifunctional nature of this compound allows researchers to create probe libraries from single bioactive compounds, streamlining the process of identifying optimal probe molecules for specific experimental applications. This capability is particularly valuable in chemical biology research where the development of effective probes often requires extensive structure-activity relationship studies to balance functional group incorporation with biological activity preservation.

Contemporary applications of this compound continue to expand as researchers discover new ways to leverage its trifunctional capabilities. Recent studies have demonstrated its utility in developing probes for studying protein-nucleic acid interactions, enzyme-substrate relationships, and receptor-ligand binding events. The compound's ability to capture transient or weak binding interactions through covalent bond formation has proven particularly valuable in studying dynamic biological processes that are difficult to investigate using traditional biochemical methods. As chemical biology research continues to advance toward more sophisticated experimental designs, this compound remains an essential tool for researchers seeking to understand the molecular mechanisms underlying biological processes and disease states.

属性

IUPAC Name |

2-(3-but-3-ynyldiazirin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-4-7(5-6-10)8-9-7/h1,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZSJAOOMXKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278943 | |

| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450754-41-2 | |

| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Butyn-1-yl)-3H-diazirine-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol typically involves the reaction of 3-butyn-1-ol with diazirine derivatives under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the diazirine ring. The reaction is usually conducted at low temperatures to prevent decomposition of the diazirine ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Common reagents include thionyl chloride for halogenation and amines for amination.

Major Products Formed

Oxidation: Formation of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-acetaldehyde or 2-(3-but-3-ynyl-3H-diazirin-3-yl)-acetic acid.

Reduction: Formation of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethane.

Substitution: Formation of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethyl halides or amines.

科学研究应用

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds and specialized materials.

Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

作用机制

The mechanism of action of 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol involves its ability to form covalent bonds with target molecules upon exposure to ultraviolet light. This property makes it useful in photoaffinity labeling, where it can be used to identify and study the binding sites of proteins and other biomolecules. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into nearby C-H, N-H, or O-H bonds, forming stable covalent adducts .

相似化合物的比较

Comparison with Structural and Functional Analogues

Diazirine-Containing Ethanol Derivatives

2-(3-Methyl-3H-diazirin-3-yl)ethanol (CAS 25055-82-7)

- Structure : Features a methyl group instead of the but-3-ynyl substituent on the diazirine ring.

- Molecular Weight : 126.15 g/mol (vs. 138.17 g/mol for the but-3-ynyl analogue).

- Reactivity : Lacks the alkyne group, limiting its utility in click chemistry. Primarily used for photoaffinity labeling via carbene insertion .

- Stability : Similar light sensitivity but lacks data on thermal or pH stability .

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Contains a trifluoromethyl and phenyl group on the diazirine ring.

- Reactivity: Generates carbenes upon UV irradiation; forms covalent bonds via CH/OH insertion. No alkyne functionality.

- Stability: Stable in 1 M acid/base and at 75°C for 30 minutes, outperforming 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol in harsh conditions .

- Applications : Used in photolabeling hydrophobic targets (e.g., membrane proteins) due to its lipophilic phenyl group .

3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine (CAS 1450754-38-7)

- Structure : Combines a terminal alkyne and iodoethyl group.

- Reactivity : The iodoethyl group enables alkylation reactions, while the alkyne supports click chemistry.

- Applications : Dual functionality makes it suitable for sequential conjugation strategies (e.g., alkylation followed by azide-alkyne cycloaddition) .

Functional Analogues with Diazirine and Crosslinking Moieties

2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate

- Structure : Contains an NHS ester for amine conjugation and a trifluoromethyldiazirine for photoactivation.

- Reactivity : NHS ester reacts with lysine residues; diazirine enables UV-induced crosslinking.

- Applications : Ideal for studying protein-protein interactions in aqueous environments .

Diazirine-FAD (Flavin Adenine Dinucleotide)

Comparative Analysis Table

Research Findings and Trends

- Click Chemistry Advantage: The terminal alkyne in this compound enables modular probe assembly, a feature absent in methyl- or phenyl-substituted diazirines .

- Stability Trade-offs : While TPD and NHS-diazirines exhibit superior thermal/pH stability, their lack of alkyne functionality limits conjugation flexibility.

- Emerging Applications : Diazirine-alkyne hybrids are increasingly used in multiplexed proteomics (e.g., activity-based protein profiling combined with crosslinking) .

生物活性

2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol, a compound characterized by its diazirine ring and alkyne functionality, has garnered attention in biological research due to its unique properties. This compound is primarily employed in photoaffinity labeling, a technique that allows for the study of protein-ligand interactions by forming covalent bonds upon exposure to ultraviolet light. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in biological systems, and relevant research findings.

The primary mechanism of action for this compound involves photolysis of the diazirine ring when exposed to UV light, generating a reactive carbene intermediate. This intermediate can insert into C-H, N-H, or O-H bonds of nearby biomolecules, leading to the formation of stable covalent adducts. This property is particularly useful in identifying and studying protein binding sites and interactions.

Biological Applications

-

Photoaffinity Labeling:

- Used extensively to map protein interactions within complex biological systems.

- Facilitates the identification of binding partners and elucidation of signaling pathways.

-

Drug Development:

- Investigated as a potential therapeutic agent due to its ability to selectively target biomolecules.

- The alkyne group allows for further modifications that can enhance biological activity or specificity.

Table 1: Summary of Biological Activity Studies

Case Study: Induction of Apoptosis

A study published in Nature evaluated the effects of this compound on colon cancer cells (SW620). The compound was found to significantly increase the expression of cleaved caspase-3, indicating enhanced apoptosis. TUNEL staining confirmed a higher number of apoptotic cells post-treatment compared to controls, suggesting its potential as an anti-cancer agent .

Table 2: Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(3-but-3-ynyl-3H-diazirin-3-yl)acetic acid | Similar diazirine structure | Moderate activity in photoaffinity labeling |

| 2-(3-methyl-3H-diazirin-3-yl)ethanol | Methyl substitution on diazirine | Lower reactivity compared to the alkyne variant |

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(3-but-3-ynyl-3H-diazirin-3-yl)-ethanol, and how can purity be verified?

- Methodology : The compound is synthesized via coupling reactions using commercially available precursors. For example, it has been coupled with 5-hexynoic acid and doxycycline to generate alkyne-functionalized probes . Key steps include protecting reactive groups (e.g., hydroxyls) and optimizing reaction conditions (e.g., temperature, solvent polarity) to stabilize the diazirine ring. Purity verification requires HPLC or LC-MS, with emphasis on detecting diazirine degradation products (e.g., via UV-Vis at 360 nm) .

Q. How does the diazirine moiety in this compound enable photoaffinity labeling, and what are the limitations?

- Methodology : The diazirine ring undergoes UV-induced carbene formation, enabling covalent crosslinking with proximal biomolecules. Researchers must calibrate UV exposure (typically 300-365 nm, 5-10 min) to balance crosslinking efficiency and compound degradation. Limitations include non-specific binding; control experiments using diazirine-free analogs are critical .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm alkyne (δ ~2.5 ppm for terminal protons) and diazirine (δ ~1.5-2.0 ppm for methylene groups) signals.

- IR : Alkyne C≡C stretch (~2100 cm) and diazirine N=N stretch (~1550 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 138.17 for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinking efficiency between in vitro and in vivo studies using this compound?

- Methodology : Discrepancies often arise from competing reactions (e.g., cellular nucleophiles quenching carbenes). Strategies include:

- Quench-Live Comparisons : Compare crosslinking yields in lysates (quenched) vs. live cells.

- Isotope Labeling : Use C/N-labeled analogs to track carbene reactivity via MS.

- Time-Resolved Imaging : Monitor real-time crosslinking with fluorescent tags (e.g., rhodamine-N3) .

Q. What experimental designs mitigate diazirine instability during long-term storage or under physiological conditions?

- Methodology : Diazirines degrade via hydrolysis or photolysis. Recommendations:

- Storage : Dark, anhydrous conditions at -20°C, with desiccants.

- Buffering : Use non-nucleophilic buffers (e.g., HEPES) at pH 7.0-7.4 to minimize hydrolysis.

- Stability Assays : Periodic NMR or LC-MS checks for degradation (e.g., loss of diazirine peaks) .

Q. How can researchers optimize click chemistry (e.g., CuAAC) with the terminal alkyne group while preserving diazirine integrity?

- Methodology : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). To avoid diazirine degradation:

- Catalyst Screening : Use ligand-accelerated Cu(I) catalysts (e.g., TBTA) to reduce reaction time/temperature.

- Protection-Deprotection : Temporarily protect the diazirine with photolabile groups (e.g., nitroveratryl) during CuAAC .

Q. What analytical approaches distinguish specific vs. non-specific binding in pull-down assays using biotinylated derivatives of this compound?

- Methodology :

- Competitive Elution : Pre-incubate with excess non-biotinylated analog to displace non-specific interactions.

- Shotgun Proteomics : Combine SDS-PAGE with LC-MS/MS to identify high-confidence targets vs. background proteins.

- Negative Controls : Use UV-unexposed samples to baseline subtract non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。